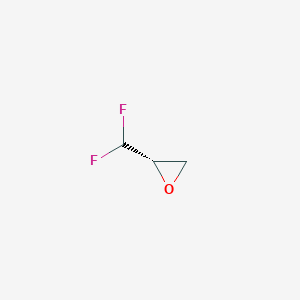

(2S)-2-(Difluoromethyl)oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S)-2-(Difluoromethyl)oxirane is a chiral epoxide compound characterized by the presence of a difluoromethyl group attached to the oxirane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The difluoromethyl group imparts distinct electronic properties, making it a valuable building block in the synthesis of various bioactive molecules and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Difluoromethyl)oxirane typically involves the epoxidation of alkenes using peracids such as peracetic acid or m-chloroperoxybenzoic acid. The reaction proceeds via the Prilezhaev reaction mechanism, where the peracid reacts with the alkene to form the epoxide . The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.

Industrial Production Methods: Industrial production of this compound may involve continuous flow strategies to enhance scalability and efficiency. These methods address challenges such as insufficient interfacial contact in gas-liquid reactions and enable the use of fluorinated greenhouse gases as fluoroalkyl sources .

Análisis De Reacciones Químicas

Types of Reactions: (2S)-2-(Difluoromethyl)oxirane undergoes various chemical reactions, including:

Nucleophilic Substitution: The strained three-membered ring of the oxirane is highly reactive towards nucleophiles, leading to ring-opening reactions.

Reduction: The compound can be reduced to form difluoromethyl alcohols.

Oxidation: Oxidative cleavage of the oxirane ring can yield difluoromethyl ketones or aldehydes.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as alkoxides or hydroxides under basic conditions.

Reduction: Reducing agents like lithium aluminum hydride.

Oxidation: Oxidizing agents such as ozone or potassium permanganate.

Major Products:

Nucleophilic Substitution: Difluoromethyl-substituted alcohols or ethers.

Reduction: Difluoromethyl alcohols.

Oxidation: Difluoromethyl ketones or aldehydes

Aplicaciones Científicas De Investigación

(2S)-2-(Difluoromethyl)oxirane has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of (2S)-2-(Difluoromethyl)oxirane involves its reactivity towards nucleophiles due to the strained three-membered ring. The difluoromethyl group exerts a strong electron-withdrawing effect, influencing the compound’s reactivity and stability. The compound can participate in various reaction pathways, including nucleophilic substitution and oxidation, depending on the reaction conditions and reagents used .

Comparación Con Compuestos Similares

(2S)-2-(Trifluoromethyl)oxirane: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

(2S)-2-(Chloromethyl)oxirane: Contains a chloromethyl group, differing in electronic properties and reactivity.

(2S)-2-(Bromomethyl)oxirane: Features a bromomethyl group, with distinct reactivity compared to the difluoromethyl analog.

Uniqueness: (2S)-2-(Difluoromethyl)oxirane is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects. This makes it a valuable intermediate in the synthesis of bioactive compounds and materials with enhanced properties .

Actividad Biológica

(2S)-2-(Difluoromethyl)oxirane is a chiral epoxide compound notable for its difluoromethyl substituent, which significantly influences its biological activity and chemical reactivity. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry and other fields.

Chemical Structure and Properties

This compound is characterized by an oxirane ring with a difluoromethyl group attached. This structural feature enhances its reactivity towards various biological targets, particularly through mechanisms involving nucleophilic substitution and difluorocarbene pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃F₂O |

| Molecular Weight | 102.05 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The primary mode of action for this compound involves its interaction with aliphatic alcohols through a difluorocarbene pathway. The strained oxirane ring undergoes ring-opening reactions, leading to the formation of alkyl difluoromethyl ethers from aliphatic alcohols. This transformation is crucial for its biological interactions.

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly in the modification of alcohols and potential interactions with enzymes. The difluoromethyl group enhances metabolic stability and can improve the bioactivity of derivatives formed from this compound.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development. Its ability to form covalent adducts with enzymes makes it a candidate for selective targeting in therapeutic applications.

Case Studies

- Anticancer Activity : In vitro studies have shown that compounds derived from this compound demonstrate inhibitory effects on cancer cell proliferation. For instance, derivatives have been tested against breast cancer cell lines MCF-7 and MDA-MB-231, showing promising results in inhibiting tubulin polymerization and steroid sulfatase activity .

- Inflammation Modulation : Research has explored the use of this compound as a potential anti-inflammatory agent. In models of autoimmune diseases, compounds related to this oxirane have been shown to suppress lymphocyte activation and cytokine production, suggesting a mechanism that could be leveraged for therapeutic purposes .

Applications in Medicinal Chemistry

The unique properties of this compound make it an attractive building block in the synthesis of pharmaceuticals. Its incorporation into drug molecules can enhance metabolic stability, lipophilicity, and binding selectivity, making it valuable in drug design.

Table 2: Potential Applications

| Application | Description |

|---|---|

| Drug Development | Enhances properties of drug candidates |

| Anticancer Agents | Inhibits cancer cell proliferation |

| Anti-inflammatory Drugs | Modulates immune responses |

| Synthetic Chemistry | Serves as a building block for complex molecules |

Propiedades

IUPAC Name |

(2S)-2-(difluoromethyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2/t2-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCQYMALCXGFFQ-REOHCLBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.